2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine
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Overview
Description
2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrimidine Ring: This often involves condensation reactions between suitable amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the piperidine and pyrimidine rings, often using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets in the body. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine-pyridine structure and are known for their biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological properties.
Uniqueness
What sets 2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C22H22N4O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
InChI |
InChI=1S/C22H22N4O3/c1-28-20-4-2-3-17(13-20)21(27)26-11-7-19(8-12-26)29-22-24-14-18(15-25-22)16-5-9-23-10-6-16/h2-6,9-10,13-15,19H,7-8,11-12H2,1H3 |
InChI Key |
NCGPDHQUJOQRRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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